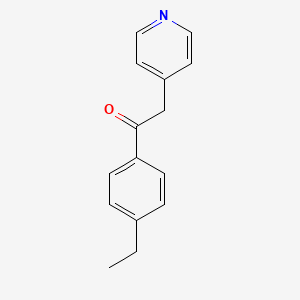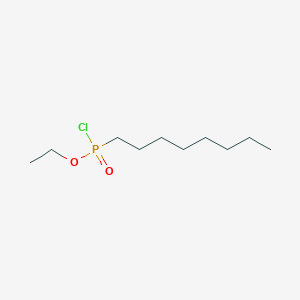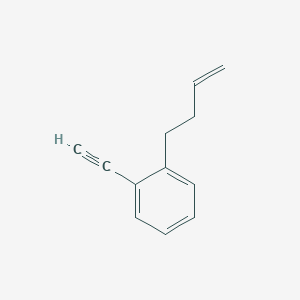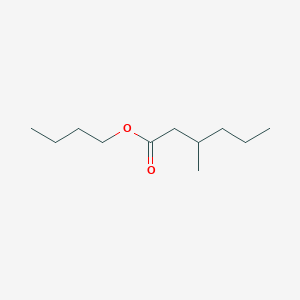![molecular formula C10H7ClN2S B14261204 2-Thiazolamine, N-[(3-chlorophenyl)methylene]- CAS No. 157872-27-0](/img/structure/B14261204.png)
2-Thiazolamine, N-[(3-chlorophenyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiazolamine, N-[(3-chlorophenyl)methylene]- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the thiazole ring, combined with the chlorophenyl group, imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolamine, N-[(3-chlorophenyl)methylene]- typically involves the reaction of thiosemicarbazide with 3-chlorobenzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiazolamine, N-[(3-chlorophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles and chlorophenyl derivatives.
Applications De Recherche Scientifique
2-Thiazolamine, N-[(3-chlorophenyl)methylene]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-Thiazolamine, N-[(3-chlorophenyl)methylene]- involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Thiazolamine, N-[(4-chlorophenyl)methylene]-
- 2-Thiazolamine, N-[(2-chlorophenyl)methylene]-
- 2-Thiazolamine, N-[(3-bromophenyl)methylene]-
Uniqueness
2-Thiazolamine, N-[(3-chlorophenyl)methylene]- is unique due to the specific positioning of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. This compound exhibits distinct properties compared to its analogs, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
157872-27-0 |
|---|---|
Formule moléculaire |
C10H7ClN2S |
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(1,3-thiazol-2-yl)methanimine |
InChI |
InChI=1S/C10H7ClN2S/c11-9-3-1-2-8(6-9)7-13-10-12-4-5-14-10/h1-7H |
Clé InChI |
XALDUPRFYPHNPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=NC2=NC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)

![6,7-dichloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14261170.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)

![2-[(Benzenesulfonyl)methyl]prop-2-enal](/img/structure/B14261185.png)

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)

